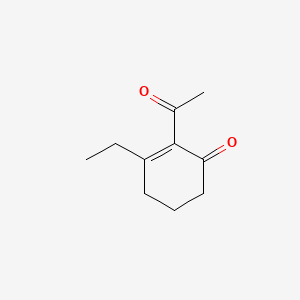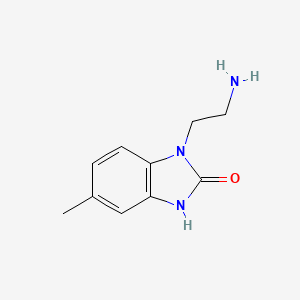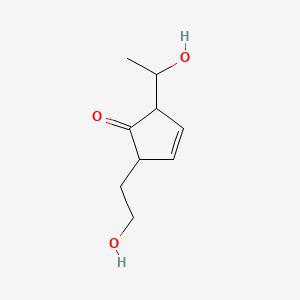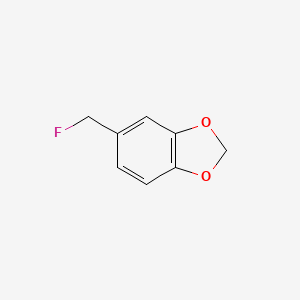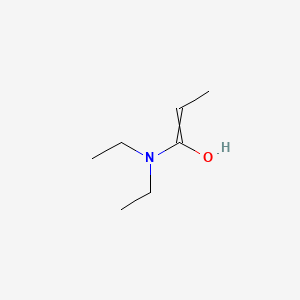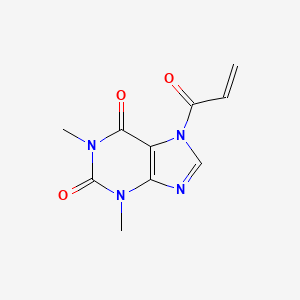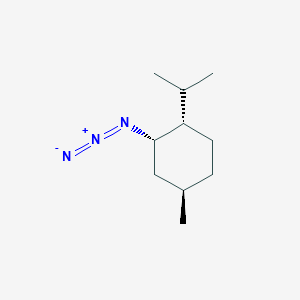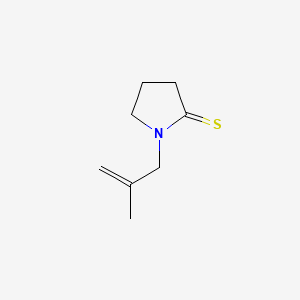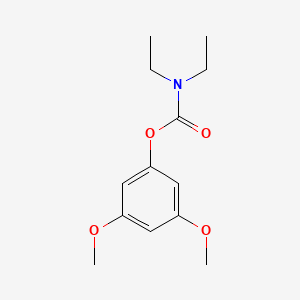
3,5-Dimethoxyphenyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxyphenyl diethylcarbamate is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a diethylcarbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyphenyl diethylcarbamate can be synthesized through a reaction involving 3,5-dimethoxyphenol, diethylcarbamoyl chloride, and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for about 12 hours. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and separation equipment to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxyphenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxyphenyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenyl methylcarbamate
- 3,5-Dimethoxyphenyl ethylcarbamate
- 3,5-Dimethoxyphenyl propylcarbamate
Uniqueness
3,5-Dimethoxyphenyl diethylcarbamate is unique due to its specific combination of methoxy and diethylcarbamate functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
NTRQMDWVGJZFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)

